molecular formula C11H10N2O3 B13178417 2-(2-Nitrophenyl)-3-oxopentanenitrile

2-(2-Nitrophenyl)-3-oxopentanenitrile

Cat. No.: B13178417
M. Wt: 218.21 g/mol
InChI Key: JEBWEZDMINZQGB-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-3-oxopentanenitrile is an organic compound with a complex structure that includes a nitrophenyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-3-oxopentanenitrile typically involves the reaction of 2-nitrobenzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of an alcohol from the ketone group.

    Substitution: Formation of amides or esters from the nitrile group.

Scientific Research Applications

2-(2-Nitrophenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ketone and nitrile groups can also participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenylacetic acid
  • 2-Nitrobenzyl alcohol
  • 2-Nitrophenyl isothiocyanate

Uniqueness

2-(2-Nitrophenyl)-3-oxopentanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-nitrophenyl)-3-oxopentanenitrile

InChI

InChI=1S/C11H10N2O3/c1-2-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3

InChI Key

JEBWEZDMINZQGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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